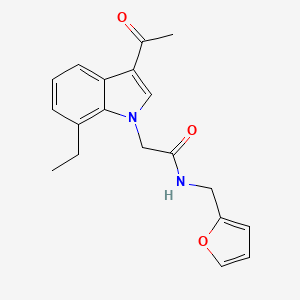
2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide
Vue d'ensemble
Description
2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'AEFA' and is a derivative of indole-3-acetic acid. AEFA is a yellowish powder that is soluble in water and ethanol.
Mécanisme D'action
The mechanism of action of AEFA is not fully understood. However, it has been reported to modulate various signaling pathways, including the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway. AEFA has also been reported to inhibit the activity of various enzymes, including COX-2 and MMP-9. Furthermore, AEFA has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
AEFA has been reported to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. AEFA has also been reported to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as SOD and CAT. Furthermore, AEFA has been reported to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
AEFA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. AEFA is also soluble in water and ethanol, which makes it easy to use in various assays. However, AEFA has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Furthermore, the effects of AEFA on human health are not well studied, and further research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on AEFA. First, further studies are needed to elucidate the mechanism of action of AEFA. Second, the effects of AEFA on human health need to be studied in more detail. Third, the potential applications of AEFA in various fields need to be explored further. Fourth, the development of new synthetic methods for AEFA could lead to the discovery of new derivatives with improved properties. Finally, the use of AEFA in combination with other compounds could lead to the development of new therapies for various diseases.
Conclusion:
In conclusion, AEFA is a promising compound that has potential applications in various fields. It has been reported to have anti-inflammatory, antioxidant, and anticancer properties. AEFA has also been studied for its potential use in the treatment of neurodegenerative disorders and as an antimicrobial agent. However, further research is needed to fully understand the mechanism of action of AEFA and its effects on human health. Nevertheless, AEFA is a compound that holds great promise for the future.
Applications De Recherche Scientifique
AEFA has been extensively studied for its potential applications in various fields. It has been reported to have anti-inflammatory, antioxidant, and anticancer properties. AEFA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, AEFA has been reported to have antimicrobial properties and has been studied for its potential use as an antibacterial and antifungal agent.
Propriétés
IUPAC Name |
2-(3-acetyl-7-ethylindol-1-yl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-14-6-4-8-16-17(13(2)22)11-21(19(14)16)12-18(23)20-10-15-7-5-9-24-15/h4-9,11H,3,10,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJFYTUVPABBFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NCC3=CC=CO3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4198082.png)

![1-[(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)methyl]-2-naphthol](/img/structure/B4198094.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4198097.png)
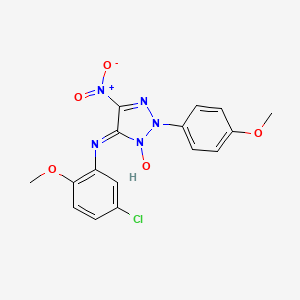
![N-1-adamantyl-2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4198112.png)

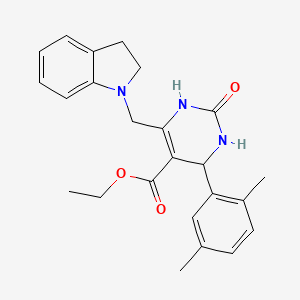
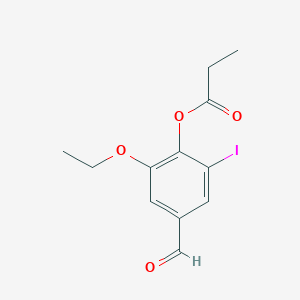

![ethyl 4-{N-benzyl-N-[(3-chloro-4-methoxyphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B4198156.png)
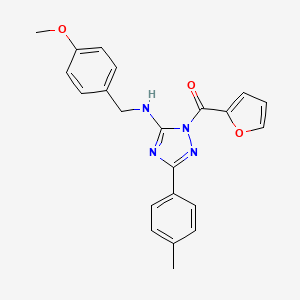

![N-{3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4198172.png)